molecular formula C14H24N2O3 B2657041 (S)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-61-1

(S)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2657041
CAS No.: 1286207-61-1
M. Wt: 268.357
InChI Key: JLULMRXPOJJYGH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid . The structure suggests that it might have applications in medicinal chemistry or as a building block in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates can generally be synthesized through the reaction of alcohols with isocyanates . Pyrrolidines, a type of cyclic amine present in the compound, can be synthesized through various methods, including the cyclization of primary amines with diols .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbamate group, which consists of a carbonyl (C=O) group attached to an alkyl group and an amino group .


Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of reactions. They can react with amines to form ureas, and with alcohols to form esters . Pyrrolidines can undergo reactions at the nitrogen atom, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Process Development and Synthesis

A study by Wenjie Li et al. (2012) described a practical and scalable synthesis of a related compound, highlighting the utility of the Kulinkovich–Szymoniak cyclopropanation in the synthesis of complex organic molecules. This method provides efficient access to compounds with potential pharmaceutical applications, demonstrating the versatility of tert-butyl carbamate derivatives in organic synthesis Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate.

Structural Analysis and Properties

P. Baillargeon et al. (2014) investigated the hydrogen bonding and structural properties of a compound closely related to (S)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate. Their research provided insights into the orientation of carbamate and amide groups and their effects on the molecule's dipole moment, demonstrating the importance of structural analysis in understanding the properties of organic compounds Hydrogen Bonds between Acidic Protons from Alkynes (C–H···O) and Amides (N–H···O) and Carbonyl Oxygen Atoms as Acceptor Partners.

Novel Synthesis Routes

E. Rossi et al. (2007) explored divergent and solvent-dependent reactions, providing a foundation for the synthesis of novel compounds. Their work underscores the importance of understanding reaction mechanisms and solvent effects in the development of new synthetic routes, potentially applicable to derivatives of this compound Divergent and solvent dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines.

Application in Peptide Deformylase Inhibitors

D. Chen et al. (2004) identified VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, through an integrated combinatorial and medicinal chemistry approach. This compound, related to this compound, is a potent peptide deformylase inhibitor with significant antibacterial activity, showcasing the potential pharmaceutical applications of tert-butyl carbamate derivatives Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative.

Safety and Hazards

As with any chemical compound, handling “(S)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate” would require proper safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions for this compound would depend on its potential applications. It could be explored for use in medicinal chemistry, as a building block in organic synthesis, or in the development of new materials .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(cyclobutanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-7-8-16(9-11)12(17)10-5-4-6-10/h10-11H,4-9H2,1-3H3,(H,15,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLULMRXPOJJYGH-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.